2-(Pentan-3-yloxy)acetic acid
Overview
Description
2-(Pentan-3-yloxy)acetic acid: is an organic compound with the molecular formula C7H14O3 It is characterized by the presence of a pentan-3-yloxy group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-yloxy)acetic acid typically involves the reaction of 3-pentanol with sodium hydride in tetrahydrofuran under a nitrogen atmosphere. The reaction is carried out at 0°C and then stirred at room temperature for an hour. Sodium chloroacetate is then added to the solution, followed by stirring at 100°C for two hours. The reaction mixture is cooled, diluted with water, acidified with hydrochloric acid, and extracted with chloroform. The chloroform layer is dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-3-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentan-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-(Pentan-3-yloxy)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Studies: It is utilized in studying biological processes and interactions due to its structural properties.
Mechanism of Action
The mechanism of action of 2-(Pentan-3-yloxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butan-2-yloxy)acetic acid
- 2-(Hexan-3-yloxy)acetic acid
- 2-(Propan-2-yloxy)acetic acid
Uniqueness
2-(Pentan-3-yloxy)acetic acid is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-pentan-3-yloxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-6(4-2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBVHWCYMYORG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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